2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione is a chemical compound characterized by its dichlorophenyl group attached to a tetrahydro-1H-1lambda6-isothiazole-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione typically involves the reaction of 3,4-dichlorophenylamine with appropriate reagents under controlled conditions. One common method includes the cyclization of 3,4-dichlorophenylamine with thiocarbonyl chloride in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its dichlorophenyl group makes it a versatile building block for various organic reactions.
Biology: In biological research, 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione has been studied for its potential antimicrobial properties. It may serve as a precursor for developing new antibiotics or antifungal agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the creation of novel products with specific properties.
Mechanism of Action
The mechanism by which 2-(3,4-dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
2,4-Dichlorophenol
3,4-Dichlorophenol
2-(3,4-Dichlorophenoxy)acetamide
Uniqueness: 2-(3,4-Dichlorophenyl)tetrahydro-1H-1lambda6-isothiazole-1,1-dione stands out due to its specific isothiazole ring structure, which is not commonly found in other dichlorophenyl compounds
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIUMEZARMFAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.